molecular formula C14H19O6P B1631034 Crotoxyphos CAS No. 326-12-5

Crotoxyphos

Cat. No.: B1631034
CAS No.: 326-12-5
M. Wt: 314.27 g/mol
InChI Key: XXXSILNSXNPGKG-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Crotoxyphos is synthesized through a multi-step process involving the esterification of crotonic acid with phenylethanol, followed by phosphorylation. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions, optimized for high yield and purity. The process is carried out in controlled environments to ensure safety and efficiency, given the toxic nature of the reagents and products involved .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Crotoxyphos has a range of applications in scientific research:

    Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

    Biology: Investigated for its effects on acetylcholinesterase, providing insights into enzyme inhibition and neurotoxicity.

    Medicine: Studied for its potential use in developing treatments for parasitic infections due to its insecticidal properties.

    Industry: Employed in agricultural settings as a pesticide to control insect and mite populations.

Mechanism of Action

Crotoxyphos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

    Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Malathion: Less toxic to humans and animals compared to crotoxyphos, used widely in public health and agriculture.

    Diazinon: Similar in its use as an insecticide but with a different toxicity profile and environmental impact.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which provides distinct physicochemical properties and reactivity. Its high potency as an acetylcholinesterase inhibitor makes it particularly effective in pest control, although this also necessitates careful handling and application to minimize risks to non-target organisms and humans.

Properties

IUPAC Name

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSILNSXNPGKG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19O6P
Source PubChem
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DSSTOX Substance ID

DTXSID6037514
Record name Crotoxyphos
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Molecular Weight

314.27 g/mol
Source PubChem
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Physical Description

Pale straw-colored liquid; [Merck Index]
Record name Crotoxyphos
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Boiling Point

135 °C @ 0.03 MM HG
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Solubility

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE
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Density

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C
Record name Crotoxyphos
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Color/Form

LIGHT STRAW-COLORED LIQ, Clear liquid

CAS No.

7700-17-6, 326-12-5
Record name Crotoxyphos
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Record name Crotoxyfos [BAN]
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Record name Crotoxyphos
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Record name CROTOXYPHOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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